molecular formula C7H6Cl2N2 B2720052 5-(Chloromethyl)nicotinonitrile hydrochloride CAS No. 189936-27-4

5-(Chloromethyl)nicotinonitrile hydrochloride

Cat. No.: B2720052
CAS No.: 189936-27-4
M. Wt: 189.04
InChI Key: JBHXSCWBUYDTDR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)nicotinonitrile hydrochloride: is a chemical compound with the molecular formula C7H6Cl2N2 . It is a derivative of nicotinonitrile, characterized by the presence of a chloromethyl group at the 5-position of the pyridine ring. This compound is typically found as a solid and is known for its applications in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Chloromethyl)nicotinonitrile hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-bromomethyl nicotinonitrile with iron(III) chloride, followed by treatment with hydrochloric acid to yield the hydrochloride salt[2][2]. The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Organic solvents such as dichloromethane or ethanol.

    Catalyst: Iron(III) chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography[2][2].

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)nicotinonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst).

Major Products:

    Substitution: Derivatives with substituted groups at the 5-position.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

5-(Chloromethyl)nicotinonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)nicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create compounds that can selectively target and inhibit specific enzymes or receptors .

Comparison with Similar Compounds

    5-Bromomethyl nicotinonitrile: Similar structure but with a bromine atom instead of chlorine.

    5-Methoxynicotinonitrile: Contains a methoxy group instead of a chloromethyl group.

    5-Cyanomethyl nicotinonitrile: Features a cyano group at the 5-position.

Uniqueness: 5-(Chloromethyl)nicotinonitrile hydrochloride is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(chloromethyl)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHXSCWBUYDTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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